Cas no 178488-36-3 (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine)

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with chloro and trifluoromethyl functional groups. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances reactivity for further functionalization, while the trifluoromethyl moiety contributes to metabolic stability and lipophilicity, often improving bioavailability. Its rigid scaffold is advantageous in designing bioactive molecules, particularly in medicinal chemistry for targeting CNS and antimicrobial applications. The compound’s high purity and well-defined reactivity profile ensure consistent performance in cross-coupling and nucleophilic substitution reactions.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine structure
178488-36-3 structure
Product Name:8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS No:178488-36-3
MF:C8H4ClF3N2
MW:220.578970909119
MDL:MFCD06496224
CID:1076447
PubChem ID:5260659
Update Time:2025-10-28

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
    • AC1NR3BM
    • chlorotrifluoromethylimidazopyridine
    • CTK6G6959
    • MolPort-001-777-510
    • SBB096036
    • SureCN3340580
    • IMidazo[1,2-a]pyridine, 8-chloro-6-(trifluoroMethyl)-
    • W12455
    • 8X-0850
    • J-519423
    • SR-01000307531-1
    • EN300-1615136
    • BWSHPRLSCABXRL-UHFFFAOYSA-N
    • MFCD06496224
    • SR-01000307531
    • SY122960
    • CS-0035854
    • PB48048
    • 178488-36-3
    • SCHEMBL3340580
    • DTXSID90413983
    • AKOS005071340
    • MDL: MFCD06496224
    • Inchi: 1S/C8H4ClF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H
    • InChI Key: BWSHPRLSCABXRL-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(F)(F)F)=CN2C=CN=C21

Computed Properties

  • Exact Mass: 220.0015103g/mol
  • Monoisotopic Mass: 220.0015103g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.3Ų

Experimental Properties

  • Melting Point: 100-103℃

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Pricemore >>

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Additional information on 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Introduction to 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS No. 178488-36-3)

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS No. 178488-36-3) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its versatile structural framework and potential biological activities. This compound belongs to the imidazopyridine class, which is well-known for its role in the development of various therapeutic agents. The presence of both chloro and trifluoromethyl substituents in its molecular structure enhances its pharmacological properties, making it a valuable scaffold for drug discovery.

The imidazo[1,2-a]pyridine core is a fused bicyclic system consisting of an imidazole ring and a pyridine ring, which provides a rich environment for interactions with biological targets. The chloro substituent at the 8-position and the trifluoromethyl group at the 6-position contribute to the compound's lipophilicity and metabolic stability, key factors in drug design. These structural features make 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Imidazopyridines, in particular, have been extensively studied due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The structural diversity of imidazopyridines allows for the fine-tuning of their pharmacological profiles by modifying various substituents, including halogens, alkyl groups, and aryl rings.

One of the most compelling aspects of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in many cellular processes, including cell growth, division, and differentiation. Dysregulation of kinase activity is often associated with various diseases, particularly cancer. By inhibiting specific kinases, it may be possible to develop treatments that target these pathological processes. The trifluoromethyl group in particular is known to enhance binding affinity and metabolic stability, making it a popular moiety in kinase inhibitors.

Recent studies have highlighted the importance of imidazopyridines as scaffolds for developing small-molecule inhibitors. For instance, derivatives of imidazopyridine have shown promise in inhibiting tyrosine kinases such as EGFR (epidermal growth factor receptor) and JAK (janus kinase). These kinases are overexpressed in many cancers and are involved in tumor growth and progression. The ability of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine to modulate kinase activity makes it a promising candidate for further investigation.

The synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications such as chlorination and trifluoromethylation. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like this one, facilitating their use in drug discovery programs.

The pharmacokinetic properties of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine are also an important consideration in its development as a therapeutic agent. Studies have shown that the presence of halogen substituents can influence absorption, distribution, metabolism, and excretion (ADME) profiles. The chloro group may enhance binding affinity by increasing lipophilicity, while the trifluoromethyl group can improve metabolic stability by resisting degradation under physiological conditions.

In conclusion,8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine represents a significant advancement in pharmaceutical research due to its structural complexity and potential biological activities. Its role as a scaffold for developing kinase inhibitors underscores its importance in addressing various diseases, particularly cancer. Further research is warranted to fully elucidate its pharmacological properties and explore its therapeutic potential.

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